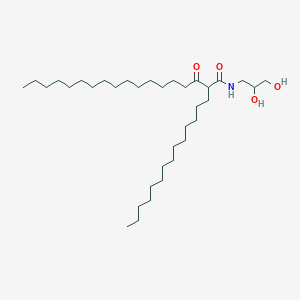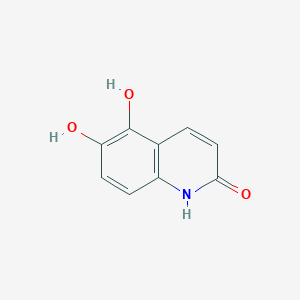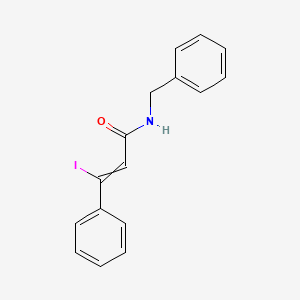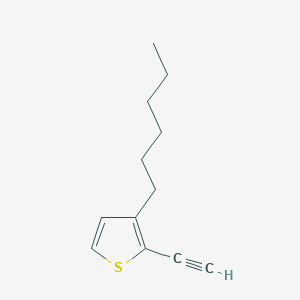
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain fatty acid amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide typically involves multiple steps. One common method includes the reaction of a chiral epoxide with a nitrogen heterocyclic carbene (NHC), followed by rearrangement to form the desired amide . This process is highly enantioselective and yields the compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of deep eutectic solvents (DES) to enhance the efficiency and eco-friendliness of the process . These solvents help in reducing the environmental impact and improving the overall yield of the compound.
化学反应分析
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using peroxides or other oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Peroxides, transition metal complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of non-ionic X-ray contrast agents and other industrial chemicals.
作用机制
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. For instance, as a contrast agent, it works by blocking X-rays, allowing for the visualization of body structures containing iodine . This compound’s unique structure enables it to interact with various biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group but differ in their aromatic structure.
Iohexol: A non-ionic, water-soluble contrast agent used in medical imaging.
Ioxilan: Another tri-iodinated diagnostic contrast agent with similar applications.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide stands out due to its long-chain fatty acid amide structure, which imparts unique properties such as enhanced solubility and specific interactions with biological molecules. This makes it particularly valuable in both research and industrial applications.
属性
CAS 编号 |
195054-32-1 |
|---|---|
分子式 |
C35H69NO4 |
分子量 |
567.9 g/mol |
IUPAC 名称 |
N-(2,3-dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,37-38H,3-31H2,1-2H3,(H,36,40) |
InChI 键 |
AVQGTHFGGZDDIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)

![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)



![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)



